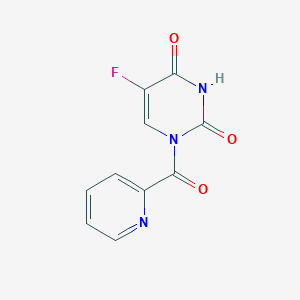
5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, antibacterial, and anticancer agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyrimidine and picolinic acid.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Halogen atoms like fluorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral, antibacterial, or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-fluorouracil: A well-known pyrimidine derivative used as an anticancer agent.
Picolinic acid derivatives: Compounds with similar structural features and biological activities.
Uniqueness
5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of fluorine, picolinoyl, and pyrimidine moieties. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
88740-57-2 |
|---|---|
Fórmula molecular |
C10H6FN3O3 |
Peso molecular |
235.17 g/mol |
Nombre IUPAC |
5-fluoro-1-(pyridine-2-carbonyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H6FN3O3/c11-6-5-14(10(17)13-8(6)15)9(16)7-3-1-2-4-12-7/h1-5H,(H,13,15,17) |
Clave InChI |
GFAMMSVQPUGGPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)N2C=C(C(=O)NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



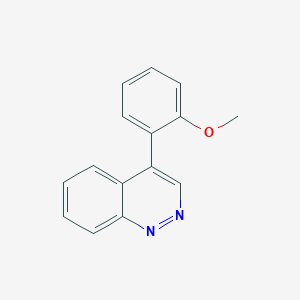
![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)
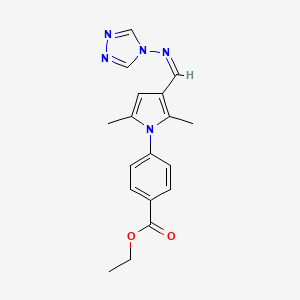
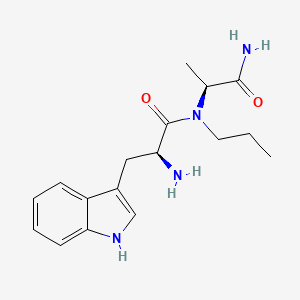

![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)

![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
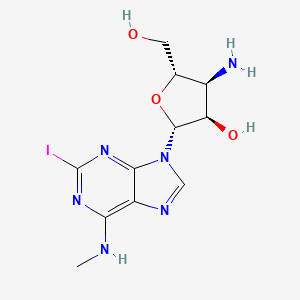
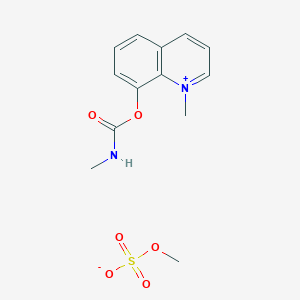
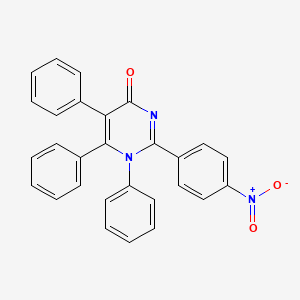
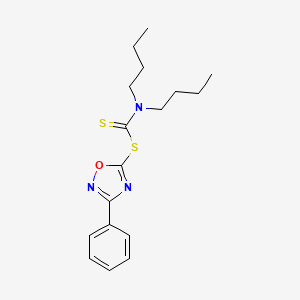
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
